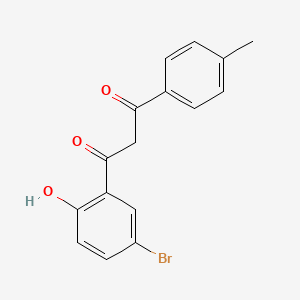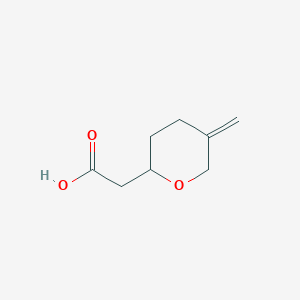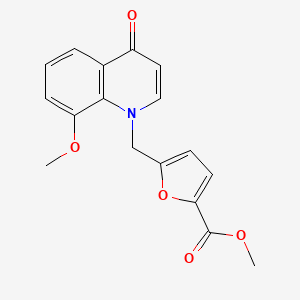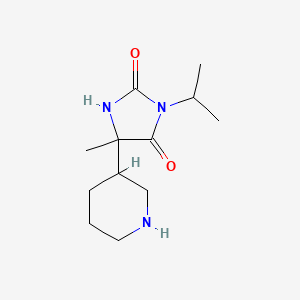
5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
thiazolidine-2,4-dione , belongs to the class of heterocyclic compounds . Its complex name might seem intimidating, but let’s break it down:
5-Methyl: Indicates a methyl group (CH₃) attached to the fifth carbon atom.
Piperidin-3-yl: Refers to a piperidine ring (a six-membered nitrogen-containing ring) with a substituent at the third position.
3-(Propan-2-yl): Indicates an isopropyl group (CH(CH₃)₂) attached to the third position.
Imidazolidine-2,4-dione: Describes the core structure, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups.
Now that we’ve deciphered its name, let’s explore its properties and applications.
準備方法
Synthetic Routes:: Several synthetic routes exist for thiazolidine-2,4-dione, including:
Cyclization of α-amino acids: Starting from an α-amino acid, cyclization with formaldehyde and ammonium acetate leads to the formation of thiazolidine-2,4-dione.
Ring closure of β-ketoesters: β-ketoesters can undergo intramolecular cyclization to yield the desired compound.
Industrial Production:: While not widely produced industrially, researchers have explored efficient methods for large-scale synthesis. These methods often involve starting materials like α-amino acids or β-ketoesters.
化学反応の分析
Thiazolidine-2,4-dione participates in various reactions:
Oxidation: It can be oxidized to form thiazolidinediones, which have antidiabetic properties.
Reduction: Reduction of the carbonyl group yields aminothiazolidines.
Substitution: Substituents on the piperidine ring can undergo nucleophilic substitution reactions.
Common reagents include hydrazine , hydrogen peroxide , and alkali metal hydrides . Major products depend on reaction conditions and substituents.
科学的研究の応用
Chemistry::
Building Block: Thiazolidine-2,4-dione serves as a versatile building block for designing novel compounds.
Medicinal Chemistry: Derivatives exhibit antidiabetic, anti-inflammatory, and antimicrobial activities.
Antidiabetic Agents: Thiazolidinediones (TZDs) derived from this compound are used to treat type 2 diabetes by enhancing insulin sensitivity.
Anticancer Potential: Some derivatives show promise as anticancer agents due to their effects on cell cycle regulation.
Pharmaceuticals: TZDs are marketed drugs (e.g., pioglitazone, rosiglitazone).
Agrochemicals: Thiazolidine-2,4-dione derivatives find applications in crop protection.
作用機序
The antidiabetic effect of TZDs involves activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This nuclear receptor regulates glucose metabolism, adipogenesis, and inflammation.
類似化合物との比較
Thiazolidine-2,4-dione stands out due to its unique combination of a piperidine ring, isopropyl group, and imidazolidine core. Similar compounds include pyrrolidine-2,4-dione and oxazolidine-2,4-dione .
特性
分子式 |
C12H21N3O2 |
|---|---|
分子量 |
239.31 g/mol |
IUPAC名 |
5-methyl-5-piperidin-3-yl-3-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H21N3O2/c1-8(2)15-10(16)12(3,14-11(15)17)9-5-4-6-13-7-9/h8-9,13H,4-7H2,1-3H3,(H,14,17) |
InChIキー |
CZBOIKUXBZPHCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=O)C(NC1=O)(C)C2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


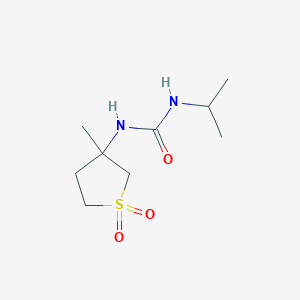
![(E)-[3-(1,2,4-triazol-1-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12112554.png)
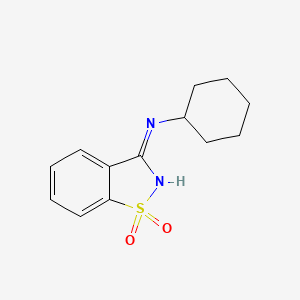



![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate](/img/structure/B12112584.png)

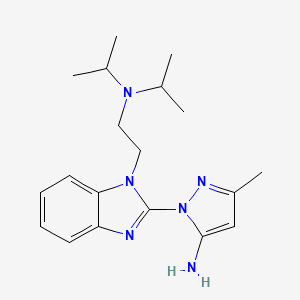
![4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B12112609.png)
